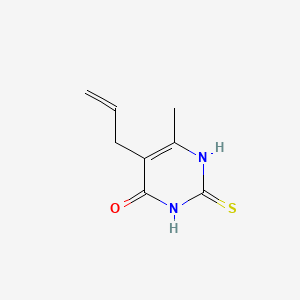

5-Allyl-6-methyl-2-thiouracil

Descripción

Propiedades

IUPAC Name |

6-methyl-5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3H,1,4H2,2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWZVOPQOIWLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145380 | |

| Record name | Uracil, 5-allyl-6-methyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102613-14-9 | |

| Record name | Uracil, 5-allyl-6-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 5-allyl-6-methyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-6-methyl-2-thiouracil typically involves the condensation of thiourea with ethyl 2-allylacetoacetate under reflux conditions in methanol, in the presence of sodium methoxide. The reaction is carried out for 12-18 hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product.

Análisis De Reacciones Químicas

Alkylation Reactions

Alkylation of 5-allyl-6-methyl-2-thiouracil occurs at the sulfur atom of the thione group, enabling substitution with benzyl or allyl groups under basic conditions. This reaction is critical for synthesizing derivatives with modified biological or chemical properties.

Table 1: Alkylation Reactions of this compound

Key Findings :

-

Alkylation proceeds via nucleophilic substitution at the thione sulfur, forming stable sulfanyl derivatives .

-

The reaction tolerates diverse alkyl halides, including bulky or unsaturated reagents .

Halocyclization Reactions

The allyl and sulfanyl substituents enable halocyclization with molecular halogens (Br₂, I₂), forming fused heterocyclic frameworks.

Table 2: Halocyclization Reactions of Alkylated Derivatives

Mechanistic Insights :

-

Bromine induces electrophilic cyclization, forming furopyrimidines via intramolecular ether linkage .

-

Iodine reactions are condition-dependent, yielding either thiazolo-pyrimidinium or bis-iodinated furo-thiazolo-pyrimidinium products .

Role in Organocatalysis

While not a direct reaction, this compound derivatives have been used to synthesize catalysts for stereoselective glycosylations. For example:

-

2-Thiouracil (derived from alkylated intermediates) acts as a Brønsted acid catalyst in α-selective glycosylations at loadings as low as 0.1 mol% .

Structural and Functional Implications

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that thiouracil derivatives, including 5-Allyl-6-methyl-2-thiouracil, exhibit significant antimicrobial properties. Studies have documented their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action is believed to involve interference with bacterial enzyme activity, which inhibits growth and replication.

Anticancer Properties

Thiouracil derivatives are also being investigated for their anticancer potential. For instance, derivatives of thiouracil have been synthesized that demonstrate cytotoxic effects against cancer cell lines . The ability of these compounds to induce apoptosis in cancer cells positions them as promising candidates for further development in cancer therapy.

Sedative and Hypnotic Effects

Recent studies have explored the sedative and hypnotic effects of this compound in animal models. Compounds derived from this structure have shown varied effects on sleep induction and duration when tested in mice, indicating potential use in treating sleep disorders .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical pathways, often involving the modification of existing thiouracil structures to enhance their biological activity. For example, the introduction of different alkyl groups has been shown to influence both the pharmacokinetic properties and biological efficacy of the resulting compounds .

Table 1: Synthesis Pathways for Thiouracil Derivatives

Antibacterial Activity Study

A study conducted on a series of thiouracil derivatives demonstrated that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The research indicated that the presence of an allyl group significantly increased the binding affinity to bacterial enzymes, showcasing a potential pathway for drug development .

Anticancer Research

In vitro studies on cancer cell lines treated with this compound derivatives revealed a dose-dependent increase in cytotoxicity, with specific derivatives showing IC50 values comparable to established chemotherapeutics . These findings suggest that further exploration into structural modifications could yield even more effective anticancer agents.

Sedative-Hypnotic Effects

In behavioral tests involving mice, certain derivatives exhibited pronounced sedative effects, significantly prolonging sleep duration induced by pentobarbital . This highlights the potential for these compounds in developing new treatments for insomnia or anxiety-related disorders.

Mecanismo De Acción

The mechanism of action of 5-allyl-6-methyl-2-thiouracil involves its interaction with specific molecular targets, such as thyroid peroxidase. By inhibiting this enzyme, the compound interferes with the iodination of tyrosine residues in thyroglobulin, thereby reducing the synthesis of thyroid hormones . This action makes it a potential therapeutic agent for hyperthyroidism.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Thiouracil derivatives vary widely based on substituents at positions 5 and 4. Key analogues include:

- This compound (CAS 39083-15-3) shares similar synthetic routes but differs in alkylation agents .

- 6-Propyl-2-thiouracil (6-PTU) : A clinically significant antithyroid agent, 6-PTU replaces the allyl and methyl groups with a propyl chain, demonstrating how alkyl chain length influences pharmacological activity .

- 5-Alkyl-6-(substituted benzyl)-2-thiouracils : Derivatives with benzyl groups at position 6 exhibit enhanced antibacterial activity compared to allyl-substituted variants, as shown in antibacterial screening studies .

Table 1: Structural Comparison of Thiouracil Derivatives

Physicochemical Properties

Spectroscopic and computational studies on thiouracil derivatives reveal key insights:

Q & A

Q. What are the established synthetic routes for 5-Allyl-6-methyl-2-thiouracil, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : The synthesis of thiouracil derivatives typically involves cyclocondensation of β-ketoesters with thiourea under alkaline conditions. For example, sodium ethoxide in ethanol can facilitate the reaction (as seen in analogous thiouracil syntheses) . To optimize yields, researchers should systematically vary parameters such as temperature, solvent polarity (e.g., ethanol vs. acetonitrile), and catalyst concentration. Factorial design experiments (e.g., 2³ designs) can identify critical factors affecting yield . Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, and intermediates purified via recrystallization (e.g., using ethanol/water mixtures) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets for structurally similar thiouracils indicate hazards such as H351 (suspected carcinogenicity) and H372 (organ damage with prolonged exposure) . Researchers must:

- Use fume hoods for weighing and synthesis to minimize inhalation.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store the compound in airtight containers away from oxidizers.

- Dispose of waste via approved chemical disposal protocols, avoiding aqueous release due to H411 (toxic to aquatic life) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : To quantify purity using a C18 column and UV detection at 254 nm.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm allyl and methyl substituents (e.g., δ 1.8–2.1 ppm for methyl groups, δ 5.0–5.5 ppm for allyl protons).

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 185).

- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. To address this:

- Conduct a systematic review using databases like Scopus to aggregate data (filter by document type, subject area, and keywords) .

- Perform meta-analysis to identify trends, adjusting for variables such as cell line specificity, solvent choice (e.g., DMSO vs. ethanol), and purity thresholds (>95% by HPLC).

- Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) and ensure structural confirmation via X-ray crystallography .

Q. What advanced computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to targets like thyroid peroxidase (TPO) or kinases. Validate with free-energy perturbation (FEP) calculations.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.

- Quantum Mechanical (QM) Studies : DFT calculations (e.g., B3LYP/6-31G*) to explore tautomeric forms and electron distribution in the thiouracil core.

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and Hammett constants to predict activity .

Q. How can factorial design be applied to study structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer : A 2⁴ factorial design can evaluate the effects of substituent variations (e.g., allyl chain length, methyl position, sulfur oxidation state, and aryl substitutions) on biological activity. Steps include:

- Factor Selection : Independent variables (e.g., substituent type, solvent polarity).

- Response Variables : IC50 values in enzymatic assays or cytotoxicity.

- Statistical Analysis : ANOVA to identify significant interactions; Pareto charts to prioritize factors.

- Validation : Synthesize top-performing derivatives and retest in vivo models .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.

- Protective Formulations : Use lyophilization with cryoprotectants (e.g., trehalose) or encapsulate in liposomes.

- pH Optimization : Maintain pH 6–7 in aqueous buffers to prevent hydrolysis of the thiocarbonyl group.

- Light Sensitivity : Use amber vials and conduct studies under controlled lighting .

Theoretical and Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

- Methodological Answer :

- Conceptual Alignment : Link hypotheses to established theories (e.g., enzyme inhibition kinetics for antithyroid activity).

- Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S) to track metabolic pathways.

- Theoretical Models : Apply Michaelis-Menten kinetics to quantify TPO inhibition constants (Km, Vmax) .

Q. What methodologies are recommended for synthesizing novel analogs of this compound with enhanced selectivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.